

Theoretical Frameworks and Nuclear Properties of Thulium-170: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thulium-170*

Cat. No.: *B1219096*

[Get Quote](#)

Introduction

Thulium-170 (^{170}Tm) is a radioisotope of significant interest for applications in brachytherapy and radioisotope thermoelectric generators due to its favorable decay characteristics. Understanding its nuclear structure is crucial for refining these applications and for advancing the fundamental physics of odd-odd deformed nuclei. This technical guide provides a summary of the known nuclear properties of ^{170}Tm and explores the principal theoretical models that are applicable to describing its complex structure. While specific, in-depth theoretical calculations applying these models to ^{170}Tm are not extensively available in public literature, this document outlines the foundational principles and conceptual frameworks of the models that would be employed for such an analysis.

Fundamental Nuclear Properties of Thulium-170

Thulium-170 is an odd-odd nucleus, with 69 protons and 101 neutrons. Its ground state has a spin and parity of 1^- .^[1] The majority of its quantitative properties have been determined through experimental measurements.

Decay Characteristics

^{170}Tm primarily decays via β^- emission to Ytterbium-170 (^{170}Yb), with a minor branch of electron capture to Erbium-170 (^{170}Er).^{[1][2]} Key decay data are summarized below.

Property	Value	Reference
Half-life ($t_{1/2}$)	128.6 ± 0.3 days	[1]
Primary Decay Mode	β^- emission	[2] [3]
β^- Branching Ratio	99.87%	[2] [3]
β^- Decay Energy (Q)	968.032 ± 0.826 keV	[3] [4]
Secondary Decay Mode	Electron Capture (EC)	[2] [3]
EC Branching Ratio	0.13%	[2] [3]
EC Decay Energy	313.99 keV	[4]

Emissions and Energy Levels

The decay of ^{170}Tm results in the emission of beta particles, gamma rays, and X-rays. The most prominent gamma emission occurs from the decay to an excited state of ^{170}Yb .[\[1\]](#)

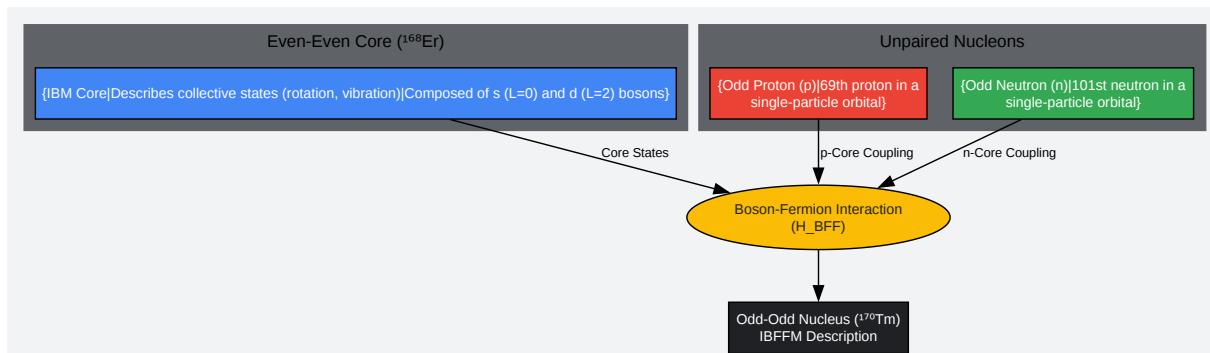
Emission Type	Energy (keV)	Branching / Comment	Reference
β^- (to ^{170}Yb g.s.)	968 (Endpoint)	76% of β^- decays	[2] [5]
β^- (to ^{170}Yb excited state)	884 (Endpoint)	24% of β^- decays	[2] [5]
Gamma (γ)	84.25	From de-excitation of ^{170}Yb	[1] [2]
X-ray Fluorescence	7.42, 51.35, 52.39, 59.16, 59.38, 60.96	From daughter products	[1]

Nuclear Properties

Property	Value	Reference
Atomic Mass	169.93580709(79) Da	[1]
Binding Energy	1377937.45 ± 0.73 keV	[1]
Ground State Spin/Parity (J^π)	1^-	[1]
Magnetic Moment (μ)	$0.2458(17)$ μ N	[1]
Electric Quadrupole Moment (Q)	$0.72(5)$ e.b	[1]

Theoretical Models of Nuclear Structure

The structure of an odd-odd nucleus like ^{170}Tm is complex, arising from the coupling of the unpaired proton and unpaired neutron with the collective motion of the even-even core. The following models provide frameworks for describing such nuclei.

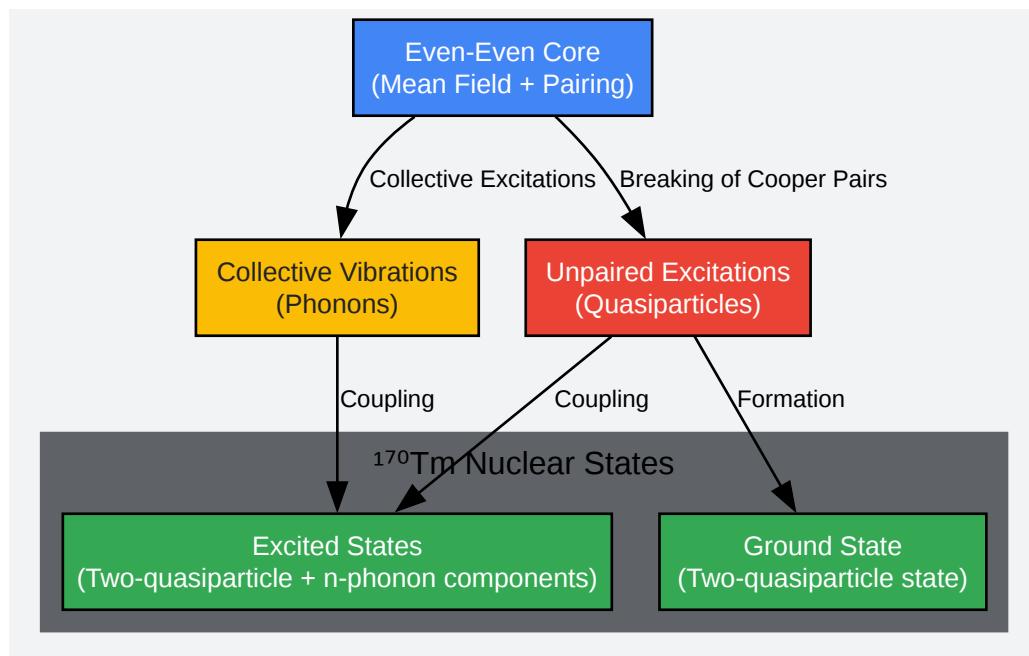

The Nilsson Model

The Nilsson model is fundamental for describing nuclei that exhibit a non-spherical (deformed) shape, which is characteristic of nuclei in the mass region of Thulium.[\[6\]](#) It treats the nucleus as a deformed potential, typically an anisotropic harmonic oscillator, and calculates the energy levels of individual nucleons (protons and neutrons) within this potential.[\[6\]](#)[\[7\]](#) The ground state and low-lying excited states of ^{170}Tm would be determined by the coupling of the 69th proton and the 101st neutron, each occupying a specific Nilsson orbital.

Conceptual workflow for the Nilsson Model.

The Interacting Boson Model (IBM) and its Extensions

The Interacting Boson Model (IBM) describes the collective properties of nuclei by treating pairs of nucleons (protons or neutrons) as bosons.[\[8\]](#)[\[9\]](#) The standard IBM applies to even-even nuclei. To describe an odd-odd nucleus like ^{170}Tm , a significant extension known as the Interacting Boson-Fermion-Fermion Model (IBFFM) is required. In this framework, the two unpaired nucleons (fermions) are coupled to the collective states of the even-even core, which is described by the IBM. The model's Hamiltonian includes terms for the core (bosons), the individual fermions, and the interaction between the bosons and fermions.



[Click to download full resolution via product page](#)

Conceptual framework of the IBFFM.

The Quasiparticle-Phonon Model (QPM)

The Quasiparticle-Phonon Model (QPM) is another powerful tool for describing nuclear structure, particularly in odd-mass and odd-odd nuclei.[10][11] This model describes excited states in terms of quasiparticles and collective vibrational excitations called phonons.[12] A quasiparticle is a concept that accounts for the pairing correlations between nucleons. The nuclear states of ^{170}Tm are formed by the coupling of proton and neutron quasiparticle states to the phonon excitations of the underlying even-even core. This approach is particularly effective at describing the fragmentation of single-particle strength over many nuclear levels at higher excitation energies.

[Click to download full resolution via product page](#)

Conceptual components of the QPM.

Methodologies for Production and Characterization

Experimental Protocol: Production of ^{170}Tm

Thulium-170 is produced by neutron activation of the stable, naturally occurring isotope Thulium-169 (^{169}Tm), which has a high neutron capture cross-section.^[1]

Objective: To produce ^{170}Tm via the $^{169}\text{Tm}(n,\gamma)^{170}\text{Tm}$ reaction.

Materials:

- Target: High-purity Thulium-169, typically in the form of thulium oxide (Tm_2O_3) due to its thermal stability.^[5]
- Neutron Source: A nuclear reactor providing a high thermal neutron flux.

Procedure:

- Target Preparation: A precisely weighed amount of Tm_2O_3 powder is encapsulated in a suitable material (e.g., quartz or aluminum) that has a low neutron activation cross-section.

- Irradiation: The encapsulated target is placed in a high-flux region of a nuclear reactor. The duration of the irradiation is calculated based on the reactor's neutron flux, the ^{169}Tm capture cross-section, and the desired final activity of ^{170}Tm .
- Cooling: After irradiation, the target is removed and stored for a "cooling" period. This allows short-lived, unwanted radioisotopes produced from impurities to decay.
- Activity Measurement: The activity of the produced ^{170}Tm is measured using a calibrated gamma-ray spectrometer, typically by detecting the 84.25 keV gamma peak from the decay to ^{170}Yb .
- Source Fabrication: The activated Tm_2O_3 is then processed and sealed into capsules for its intended application (e.g., brachytherapy seeds).

Computational Protocol: Monte Carlo Simulation

Monte Carlo N-Particle (MCNP) or GEANT4 codes are standard tools used to simulate the transport of radiation from a ^{170}Tm source through matter. These simulations are critical for dosimetry calculations in medical applications.[\[2\]](#)

Objective: To calculate the dose distribution around a ^{170}Tm brachytherapy source.

Methodology:

- Source Definition: The simulation geometry begins with a precise model of the source, including the radioactive ^{170}Tm material and its encapsulation (e.g., titanium capsule). The emission spectrum of ^{170}Tm (beta particles, gammas, and X-rays with their respective energies and probabilities) is defined as the source term.
- Phantom Definition: A "phantom," a computational model representing the human body (e.g., a sphere or cuboid of water or tissue-equivalent material), is defined around the source.
- Physics Lists: A comprehensive set of physical interaction processes is enabled. For ^{170}Tm , this must include photoelectric absorption, Compton scattering, pair production for photons, and collisional and radiative processes (bremsstrahlung) for electrons.

- Particle Tracking: The code simulates the emission of millions to billions of individual particles from the source. Each particle is tracked as it travels through the phantom, and its interactions (e.g., scattering, absorption) are determined probabilistically based on interaction cross-section data.
- Tallying: "Tallies" are set up in the simulation to record the energy deposited in small volume elements (voxels) within the phantom.
- Data Analysis: After the simulation runs, the total energy deposited in each voxel is normalized by the voxel's mass and the total number of simulated initial decays. This yields a 3D map of the absorbed dose rate around the source.

Conclusion

Thulium-170 presents a complex nuclear structure characteristic of a deformed, odd-odd nucleus. While its decay properties are well-characterized experimentally, detailed theoretical investigations remain a fertile ground for future research. The application of sophisticated models such as the Nilsson model, the Interacting Boson-Fermion-Fermion Model, and the Quasiparticle-Phonon Model is essential to achieving a comprehensive understanding of its energy levels and electromagnetic properties. Such theoretical work, validated by new experimental data, will not only deepen our knowledge of nuclear physics but also provide a more robust foundation for the continued development of ^{170}Tm in medical and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thulium-170 - Wikipedia [en.wikipedia.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 4. Isotope data for thulium-170 in the Periodic Table [periodictable.com]

- 5. osti.gov [osti.gov]
- 6. Nilsson model - Wikipedia [en.wikipedia.org]
- 7. www0.mi.infn.it [www0.mi.infn.it]
- 8. Interacting boson model - Wikipedia [en.wikipedia.org]
- 9. arxiv.org [arxiv.org]
- 10. Quasiparticle-phonon model [inis.iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- To cite this document: BenchChem. [Theoretical Frameworks and Nuclear Properties of Thulium-170: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219096#theoretical-models-of-thulium-170-nuclear-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com